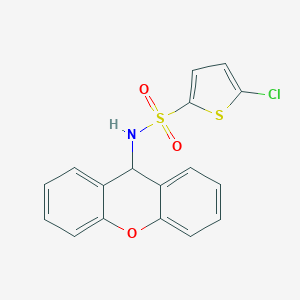
2-hydroxy-N-(4-methoxy-2-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N-(4-methoxy-2-methylphenyl)benzamide, commonly known as HMB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. HMB is a derivative of benzoic acid and is synthesized through a multistep process.
Applications De Recherche Scientifique
HMB has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, HMB has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. In agriculture, HMB has been shown to have plant growth-promoting properties, making it a potential candidate for the development of new fertilizers. In material science, HMB has been shown to have potential applications in the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of HMB is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. HMB has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. HMB has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
HMB has been shown to have various biochemical and physiological effects in cells and organisms. In cells, HMB has been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species (ROS), which are involved in the development of various diseases. In organisms, HMB has been shown to reduce inflammation and oxidative stress, improve glucose metabolism, and enhance immune function.
Avantages Et Limitations Des Expériences En Laboratoire
HMB has several advantages for lab experiments, including its low toxicity, stability, and ease of synthesis. However, HMB also has some limitations, including its poor solubility in water and its potential to interact with other compounds in biological systems.
Orientations Futures
There are several future directions for HMB research, including the development of new synthetic methods for HMB, the identification of new biological targets for HMB, and the development of new applications for HMB in various fields. In medicine, future research could focus on the development of HMB-based therapies for various diseases, including cancer, diabetes, and cardiovascular diseases. In agriculture, future research could focus on the development of new HMB-based fertilizers and plant growth regulators. In material science, future research could focus on the development of new HMB-based polymers and coatings.
Méthodes De Synthèse
The synthesis of HMB involves a multistep process that begins with the conversion of p-anisidine to p-anisoyl chloride. The p-anisoyl chloride is then reacted with 2-methylphenol to form 2-methyl-4-methoxybenzoic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-phenol to form HMB.
Propriétés
Nom du produit |
2-hydroxy-N-(4-methoxy-2-methylphenyl)benzamide |
|---|---|
Formule moléculaire |
C15H15NO3 |
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
2-hydroxy-N-(4-methoxy-2-methylphenyl)benzamide |
InChI |
InChI=1S/C15H15NO3/c1-10-9-11(19-2)7-8-13(10)16-15(18)12-5-3-4-6-14(12)17/h3-9,17H,1-2H3,(H,16,18) |
Clé InChI |
DJFZMAYMSUVVNP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=CC=CC=C2O |
SMILES canonique |
CC1=C(C=CC(=C1)OC)NC(=O)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}biphenyl-2-carboxamide](/img/structure/B270575.png)
![1-Benzoyl-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B270576.png)

![1-(methylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270579.png)
![6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270581.png)
![5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B270586.png)
![2-(4-Chlorophenyl)-5-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-oxadiazole](/img/structure/B270588.png)
![3-ethyl-2-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4(3H)-quinazolinone](/img/structure/B270589.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270590.png)
![N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270591.png)
![2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate](/img/structure/B270592.png)
![6-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B270593.png)
![N-(2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazin-10-yl)acetamide](/img/structure/B270596.png)
